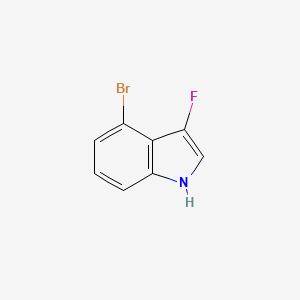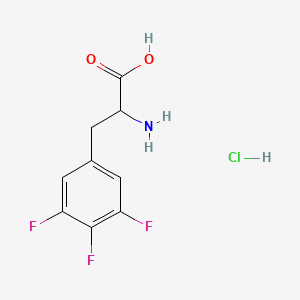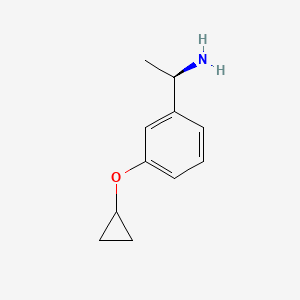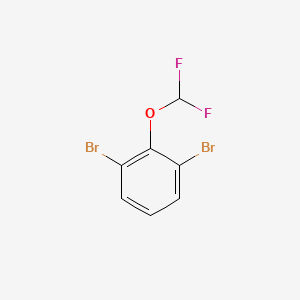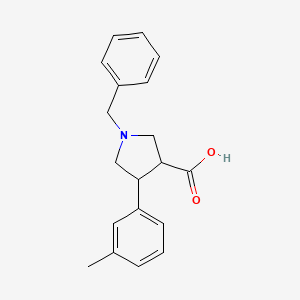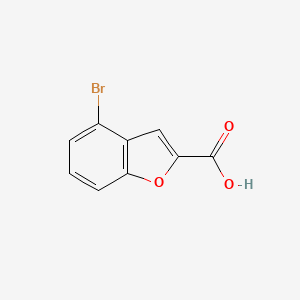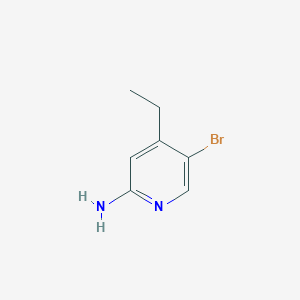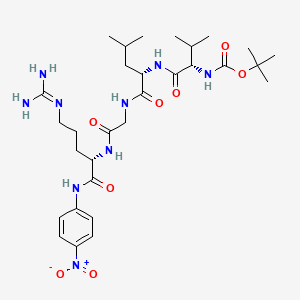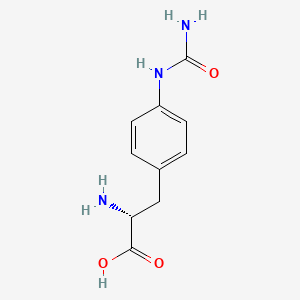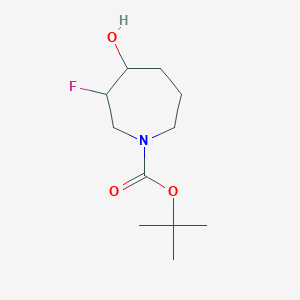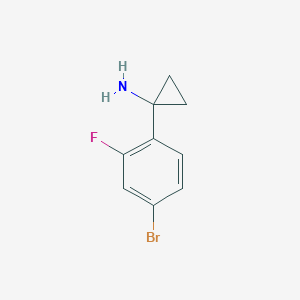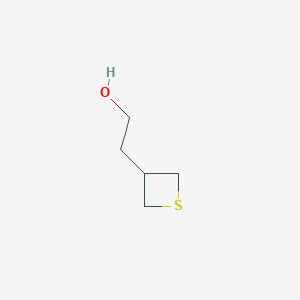
3-Thietaneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thietaneethanol is a sulfur-containing organic compound with the molecular formula C4H8OS It is characterized by a thietane ring, a four-membered ring containing a sulfur atom, attached to an ethanol group
Applications De Recherche Scientifique
3-Thietaneethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Thietaneethanol can be synthesized through several methods. One common approach involves the reaction of thietane with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent attachment to the thietane ring.
Another method involves the reduction of 3-thietanone using a reducing agent like lithium aluminum hydride (LiAlH4). This reaction is performed in an inert solvent such as diethyl ether and requires careful control of reaction conditions to prevent over-reduction.
Industrial Production Methods
Industrial production of this compound may involve the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thietaneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as 3-thietanone.
Reduction: The thietane ring can be reduced to a thiol group under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Thietanone
Reduction: 3-Thietanethiol
Substitution: Various substituted thietane derivatives
Mécanisme D'action
The mechanism of action of 3-Thietaneethanol involves its interaction with various molecular targets. The sulfur atom in the thietane ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiopheneethanol: Contains a thiophene ring instead of a thietane ring.
3-Thietanone: The oxidized form of 3-Thietaneethanol.
3-Thietanethiol: The reduced form of this compound.
Uniqueness
This compound is unique due to its combination of a thietane ring and an ethanol group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Propriétés
IUPAC Name |
2-(thietan-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-2-1-5-3-7-4-5/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYMDEHXWVSQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
